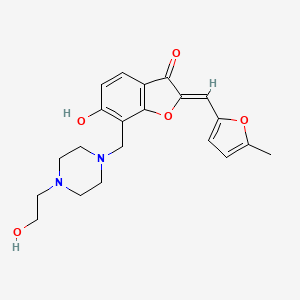

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-14-2-3-15(27-14)12-19-20(26)16-4-5-18(25)17(21(16)28-19)13-23-8-6-22(7-9-23)10-11-24/h2-5,12,24-25H,6-11,13H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZZTMUMHPNPIB-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one, hereafter referred to as LX5184, is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of LX5184, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

LX5184 is characterized by a benzofuran core, a hydroxyl group, and a piperazine ring, which contribute to its unique biological properties. The molecular formula is , with a molecular weight of approximately 394.47 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

1. Kinase Inhibition

LX5184 has been identified as a potential inhibitor of several kinases, which are crucial in regulating various cellular processes such as growth and differentiation. Notably, it exhibits inhibitory activity against:

- CDK2 : Cyclin-dependent kinase involved in cell cycle regulation.

- CDK4/6 : Key players in the transition from G1 to S phase of the cell cycle.

- EGFR : Epidermal growth factor receptor implicated in many cancers.

These findings suggest that LX5184 could serve as a promising candidate for developing novel therapeutic agents targeting these kinases for cancer treatment .

2. Anticancer Activity

Research indicates that LX5184 displays significant antiproliferative effects against various human cancer cell lines. A study highlighted its ability to inhibit the proliferation of cancer cells, suggesting potential applications in oncology . Further investigations are necessary to elucidate the underlying mechanisms responsible for these effects.

3. Antibacterial Properties

In addition to its anticancer potential, LX5184 has demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . This broad-spectrum antimicrobial effect opens avenues for exploring its use in treating bacterial infections .

4. Enzyme Inhibition

LX5184 has been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition may suggest neuroprotective properties, warranting further exploration in neuropharmacology .

Comparative Analysis

To better understand the uniqueness of LX5184's biological activity, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Compound A | Benzofuran derivative | Anticancer | Contains additional halogen substituents |

| Compound B | Piperazine-based | Antimicrobial | Exhibits enhanced solubility |

| Compound C | Hydroxy-substituted benzofuran | Neuroprotective | Modulates neurotransmitter release |

The specific combination of functional groups in LX5184 may confer distinct pharmacological properties not commonly found together in similar compounds .

Case Studies

- Anticancer Efficacy : A study published in Molecules demonstrated that LX5184 effectively inhibited the growth of various human cancer cell lines, showcasing its potential as an anticancer agent .

- Neuroprotective Effects : Research investigating the AChE inhibitory activity of aurones indicated that compounds similar to LX5184 could offer protective effects against neurodegeneration .

Comparison with Similar Compounds

Key Observations:

Thienyl/Thiophene (): Sulfur atoms enhance polarizability, favoring interactions with biological targets via π-π stacking . Methoxybenzylidene (): Electron-donating methoxy groups stabilize the benzylidene moiety, increasing metabolic stability .

Position 7 Modifications :

- Hydroxyethylpiperazine (Target): Introduces hydrogen-bonding capability and basicity, improving aqueous solubility over 4-methylpiperidine () .

- Piperidine (): Reduced polarity may enhance blood-brain barrier penetration but limit solubility .

Research Findings and Implications

Substituent Optimization : The hydroxyethyl group in the target compound addresses solubility challenges seen in ’s trimethoxy analog, aligning with trends in prodrug design .

Synthetic Scalability: Methods from (NaDES) and (organocatalysis) could be adapted for large-scale production .

Q & A

Q. What are the typical synthetic routes for preparing this benzofuran derivative, and how can structural purity be validated?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl precursors under acidic conditions .

Functionalization : Introduction of the (4-(2-hydroxyethyl)piperazin-1-yl)methyl group via alkylation using a Mannich reaction or nucleophilic substitution .

Methylene Bridging : Condensation of 5-methylfuran-2-carbaldehyde with the hydroxylated benzofuran core under basic conditions (e.g., KOH/EtOH) to form the (Z)-configured exocyclic double bond .

Validation :

- NMR Spectroscopy : Confirm regiochemistry and Z-configuration via coupling constants (e.g., vinyl proton splitting patterns).

- Mass Spectrometry : Verify molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at λ = 254 nm .

Q. What are the primary biological screening models used to evaluate this compound’s activity?

- Methodological Answer : Initial screening often includes:

- Anticancer Assays :

- MTT/PrestoBlue in leukemia (K562) and solid tumor (MCF-7, A549) cell lines to assess IC₅₀ values .

- Apoptosis Markers : Caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .

- Anti-inflammatory Models :

- COX-2 Inhibition : ELISA-based assays measuring prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .

- Antimicrobial Screening :

- Microdilution Assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield of the (Z)-isomer during furan-methylene condensation?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures favor Z-selectivity by stabilizing the transition state .

- Catalysis : Use piperidine or morpholine as mild bases to minimize side reactions (e.g., oxidation of the furan ring) .

- Temperature Control : Maintain 60–70°C to balance kinetic control and thermal stability of the product .

- Monitoring : Real-time tracking via TLC (hexane:EtOAc = 3:1) or inline UV spectroscopy .

Q. How should researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer :

- Standardized Protocols : Replicate assays using identical cell lines (e.g., ATCC-validated K562) and culture conditions (e.g., 10% FBS, 37°C/5% CO₂) to eliminate variability .

- Dose-Response Curves : Compare Hill slopes and maximal efficacy (Emax) to differentiate true potency discrepancies from assay-specific artifacts .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects that may explain divergent results .

Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., PI3K) or GPCRs (e.g., 5-HT receptors) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses, focusing on hydrogen bonds with the hydroxyethyl piperazine moiety .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.